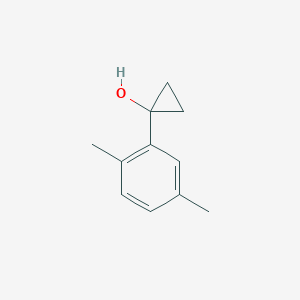
1-(2,5-Dimethylphenyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O It is characterized by a cyclopropane ring attached to a phenyl group substituted with two methyl groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 2,5-dimethylstyrene using a suitable carbene precursor. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize waste, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Dimethylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of 1-(2,5-Dimethylphenyl)cyclopropanone.
Reduction: Formation of 1-(2,5-Dimethylphenyl)cyclopropane.
Substitution: Formation of substituted derivatives like 1-(2,5-Dimethyl-4-nitrophenyl)cyclopropan-1-ol.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring and cyclopropane moiety contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
- 1-(2,4-Dimethylphenyl)cyclopropan-1-ol
- 1-(3,5-Dimethylphenyl)cyclopropan-1-ol
- 1-(2,5-Dimethylphenyl)cyclopropane
These compounds share structural similarities but differ in the position of methyl groups or the presence of the hydroxyl group. The unique arrangement of substituents in this compound contributes to its distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-(2,5-dimethylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O/c1-8-3-4-9(2)10(7-8)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
Clé InChI |
NRKZWVYUWCUWAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


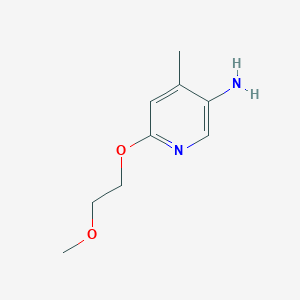
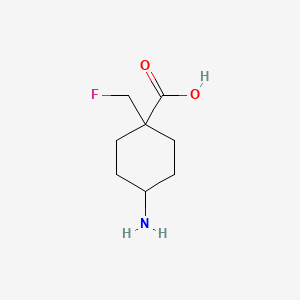

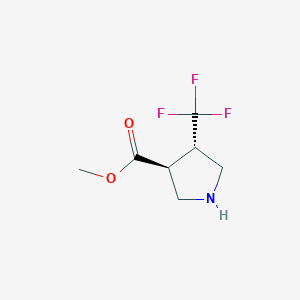
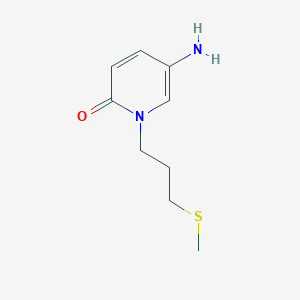
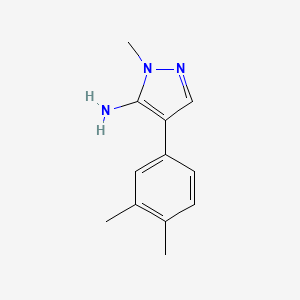
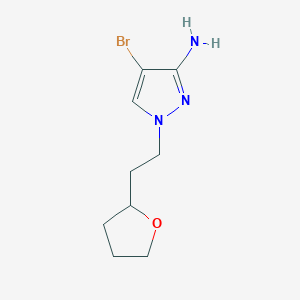
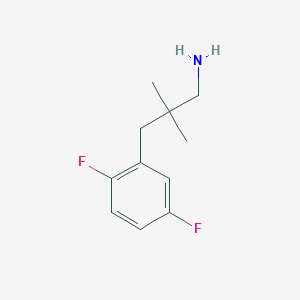
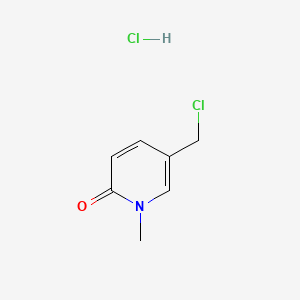
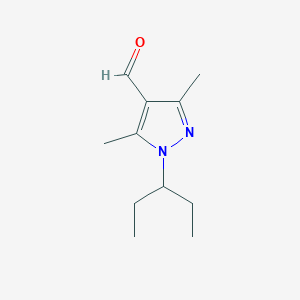
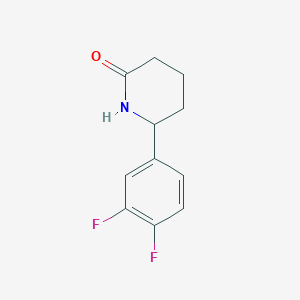
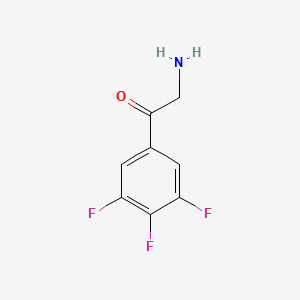
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13623362.png)
![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
